2-Hexylfuran
Overview
Description
2-Hexylfuran is an organic compound belonging to the class of furans, characterized by a furan ring substituted with a hexyl group at the second position. Its molecular formula is C10H16O, and it is known for its role as a flavoring agent and a component of volatile oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexylfuran can be synthesized through various methods, including the reaction of hexylmagnesium bromide with furan under controlled conditions. Another method involves the alkylation of furan with hexyl halides in the presence of a strong base .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural followed by alkylation. This process ensures high yield and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hexylfuran undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid derivatives.
Reduction: Reduction reactions can convert it into hexyl alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Hexanoic acid derivatives.
Reduction: Hexyl alcohol derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
2-Hexylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its role as a flavoring agent makes it useful in studying taste and olfactory receptors.
Medicine: Research is ongoing into its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hexylfuran involves its interaction with molecular targets such as olfactory receptors in the case of its use as a flavoring agent. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and exhibiting potential antimicrobial properties .
Comparison with Similar Compounds
2-Hexyl-5-ethylfuran-3-sulfonic acid: Known for its biological role and pharmacological profile.
2-n-Hexylfuran: Another derivative with similar structural properties.
Uniqueness: 2-Hexylfuran stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its role as a flavoring agent and its presence in volatile oils make it particularly valuable in the food and fragrance industries .
Properties
IUPAC Name |
2-hexylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLCAKKYMZVLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191216 | |
Record name | 2-Hexylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3777-70-6 | |
Record name | 2-Hexylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3777-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXY8B84U4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hexylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hexylfuran in food chemistry?
A1: this compound is a volatile compound that contributes to the aroma of cooked meat. It is particularly significant in lamb meat, where it has been identified as a key differentiator between breeds and ages of sheep. [] Studies have shown that the relative intensity of this compound, along with other volatile compounds, can be used to accurately classify lamb samples. [] This highlights the potential of this compound as a marker for meat quality and authenticity.
Q2: Can amino acids influence the formation of this compound in food?
A2: Yes, research indicates that amino acids play a crucial role in the formation of 2-alkylfurans, including this compound, from lipid oxidation-derived α,β-unsaturated aldehydes during the thermal processing of food. [] Specifically, amino acids catalyze the conversion of 2-decenal to this compound under dry-roasting conditions. [] This reaction, which involves radicals and requires an oxidizing environment, demonstrates the complex interplay between amino acids and lipid oxidation products in shaping the flavor profile of cooked foods.
Q3: Beyond food, are there other applications for this compound?
A3: Yes, this compound serves as a valuable precursor in organic synthesis. It plays a crucial role in synthesizing 2-hexyl-5-ethylfuran-3-sulfonic acid (HEFS), a naturally occurring antithrombotic agent found in Eisenia earthworms. [] This highlights the potential medicinal applications of compounds derived from this compound.
Q4: Are there synthetic routes to produce specific imidazole alkaloids using this compound as a starting material?
A4: Yes, research demonstrates the successful use of this compound in a novel synthesis of the imidazole alkaloids glochidine and glochidicine. [] This method utilizes a singlet-oxygen-initiated tandem transformation, reacting this compound with histamine under photooxygenation. [] By carefully selecting the photosensitizer and the conditions for cyclizing the N-acyliminium intermediate, the reaction can be tailored to produce either glochidine or glochidicine selectively. [] This highlights the versatility of this compound as a building block for complex molecules with potential biological activity.
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